Delucemine (NPS-1506) Demonstrates Favorable Psychotomimetic Liability Profile Relative to High-Affinity NMDA Antagonists
In preclinical safety studies, Delucemine (NPS-1506) did not induce the PCP-like behaviors, neuronal vacuolization, or behavioral toxicity characteristic of high-affinity NMDA channel blockers such as MK-801 and phencyclidine (PCP), even at doses that produced behavioral toxicity [1]. This differential is critical for neuroprotective applications where the narrow therapeutic index of first-generation antagonists has historically precluded clinical translation.
| Evidence Dimension | Psychotomimetic Adverse Event Profile |
|---|---|
| Target Compound Data | No PCP-like psychotomimetic effects; did not generalize to PCP; no neuronal vacuolization |
| Comparator Or Baseline | MK-801, Phencyclidine (PCP) (induce PCP-like behaviors, generalize to PCP, cause neuronal vacuolization) |
| Quantified Difference | Qualitative divergence: absence vs. presence of hallmark toxicities of the class |
| Conditions | Rodent behavioral models and histopathological evaluation; Phase I human tolerability study (5-100 mg i.v.) |
Why This Matters
This evidence supports the selection of Delucemine over high-affinity NMDA antagonists in any experimental model where psychotomimetic confounds or narrow therapeutic windows would compromise data interpretation or translational validity.
- [1] Mueller AL, et al. NPS 1506, a novel NMDA receptor antagonist and neuroprotectant. Review of preclinical and clinical studies. Ann N Y Acad Sci. 1999;890:450-7. View Source
